molecular formula C20H15NO2S B14712275 n-Phenyl-2-(phenylethynyl)benzenesulfonamide CAS No. 18963-39-8

n-Phenyl-2-(phenylethynyl)benzenesulfonamide

Katalognummer: B14712275
CAS-Nummer: 18963-39-8
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: FVTQIRKCWGXXGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Phenyl-2-(phenylethynyl)benzenesulfonamide is an organic compound with the molecular formula C20H15NO2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Phenyl-2-(phenylethynyl)benzenesulfonamide typically involves the reaction of 2-iodobenzenesulfonamide with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize byproducts, ensuring a high-purity final product .

Analyse Chemischer Reaktionen

Types of Reactions

n-Phenyl-2-(phenylethynyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DMSO, microwave assistance.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: N-sulfonyl-2-aryloxoacetamides.

    Reduction: Corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: Varied products based on the nucleophile introduced.

Wirkmechanismus

The mechanism of action of n-Phenyl-2-(phenylethynyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonamide: A simpler analog with a single benzene ring attached to the sulfonamide group.

    N-Phenylbenzenesulfonamide: Lacks the phenylethynyl group, resulting in different chemical properties and reactivity.

    2-Phenylethynylbenzenesulfonamide: Similar structure but without the N-phenyl substitution.

Uniqueness

n-Phenyl-2-(phenylethynyl)benzenesulfonamide is unique due to the presence of both the phenylethynyl and N-phenyl groups, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

18963-39-8

Molekularformel

C20H15NO2S

Molekulargewicht

333.4 g/mol

IUPAC-Name

N-phenyl-2-(2-phenylethynyl)benzenesulfonamide

InChI

InChI=1S/C20H15NO2S/c22-24(23,21-19-12-5-2-6-13-19)20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14,21H

InChI-Schlüssel

FVTQIRKCWGXXGI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2S(=O)(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.